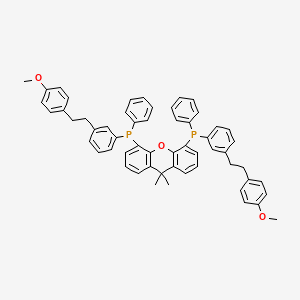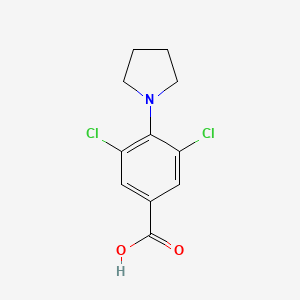![molecular formula C12H10N2O3 B12896952 Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]- CAS No. 89812-79-3](/img/structure/B12896952.png)
Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Pyrrole-2-carboxamido)benzoic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring fused to a benzoic acid moiety through a carboxamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrole-2-carboxamido)benzoic acid typically involves the reaction of pyrrole-2-carboxylic acid with 2-aminobenzoic acid under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of pyrrole-2-carboxylic acid and the amino group of 2-aminobenzoic acid .
Industrial Production Methods
While specific industrial production methods for 2-(1H-Pyrrole-2-carboxamido)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-Pyrrole-2-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2-carboxaldehyde derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Pyrrole-2-carboxaldehyde derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(1H-Pyrrole-2-carboxamido)benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(1H-Pyrrole-2-carboxamido)benzoic acid and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-2-carboxamido derivatives: These compounds share a similar structure but with an indole ring instead of a pyrrole ring.
Benzothiazole derivatives: These compounds have a benzothiazole ring fused to a carboxamide group.
Isoflavone derivatives: These compounds contain an isoflavone moiety with a carboxamide group.
Uniqueness
2-(1H-Pyrrole-2-carboxamido)benzoic acid is unique due to its specific combination of a pyrrole ring and a benzoic acid moiety. This structure imparts distinct electronic and steric properties, making it a versatile scaffold for the development of new compounds with diverse biological activities .
Eigenschaften
CAS-Nummer |
89812-79-3 |
|---|---|
Molekularformel |
C12H10N2O3 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
2-(1H-pyrrole-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C12H10N2O3/c15-11(10-6-3-7-13-10)14-9-5-2-1-4-8(9)12(16)17/h1-7,13H,(H,14,15)(H,16,17) |
InChI-Schlüssel |
XYYCFMRMTICCHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




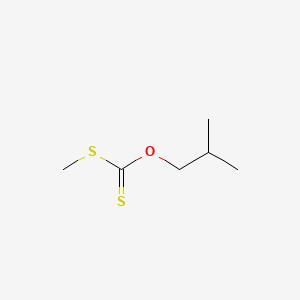
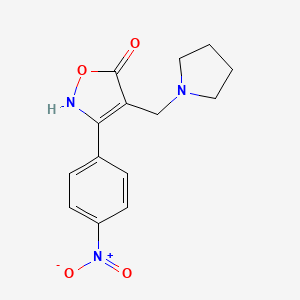
![N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12896893.png)

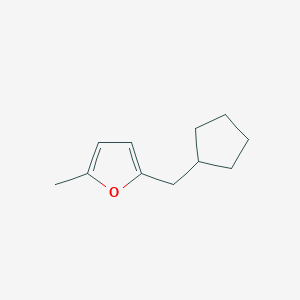

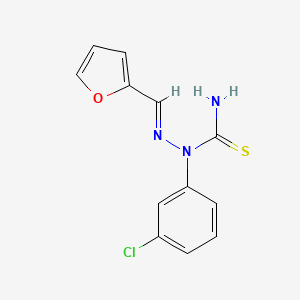
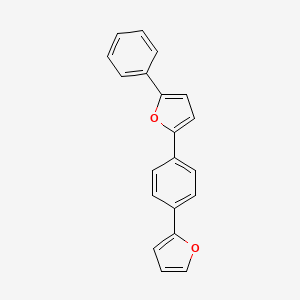
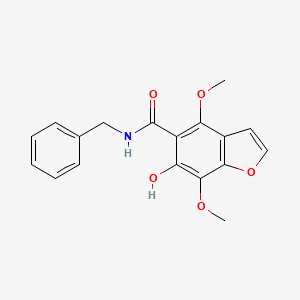
![N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896948.png)
